2-(2-Bromo-1-fluoroethyl)thiophene
Overview
Description
2-(2-Bromo-1-fluoroethyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and fluorine atoms in the this compound structure introduces unique chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-fluoroethyl)thiophene typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of thiophene with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-fluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce thiophene sulfoxides or sulfones .
Scientific Research Applications
2-(2-Bromo-1-fluoroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-fluoroethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylthiophene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2-Fluoroethylthiophene:
2-(2-Chloro-1-fluoroethyl)thiophene: Contains a chlorine atom instead of bromine, leading to variations in its chemical properties and reactivity.
Uniqueness
2-(2-Bromo-1-fluoroethyl)thiophene is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2-bromo-1-fluoroethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFS/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMWTAIPVYDLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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